

Unveiling the Pharmacokinetic Profile of TD-4208 (Revefenacin): An In-depth Technical Guide

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Compound of Interest

Compound Name: TD-428

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Introduction

TD-4208, known as revefenacin, is a long-acting muscarinic antagonist (LAMA) developed for the maintenance treatment of chronic obstructive pulmonary disease (COPD).^{[1][2]}

Administered once-daily via nebulization, it offers a therapeutic option for patients who require or prefer this mode of delivery.^{[3][4]} This technical guide provides a comprehensive overview of the pharmacokinetics of TD-4208, detailing its absorption, distribution, metabolism, and excretion, supported by data from pivotal clinical studies.

Core Pharmacokinetic Properties

Revefenacin exhibits a pharmacokinetic profile characterized by rapid absorption into the systemic circulation following nebulized administration, followed by extensive metabolism and a slow apparent terminal elimination.^[5] This profile results in low systemic exposure and minimal accumulation with repeated dosing.^{[3][5]}

Absorption

Following once-daily nebulized administration in patients with COPD, the time to reach maximum plasma concentration (T_{max}) for both revefenacin and its major active metabolite, THRX-195518, is approximately 14 to 31 minutes.^[6] The absolute bioavailability of an oral

dose of revefenacin is low, at less than 3%.^[6] Steady-state concentrations are typically achieved within 7 days of repeated dosing, with an accumulation of less than 1.6-fold.^[6]

Distribution

Revefenacin demonstrates extensive distribution into tissues, with an apparent volume of distribution of the central compartment of 313 L in healthy subjects.^[6] The in vitro protein binding of revefenacin and its active metabolite, THRX-195518, to human plasma proteins is 71% and 58%, respectively.^[6]

Metabolism

The primary metabolic pathway for revefenacin is hydrolysis of the primary amide to form its active metabolite, THRX-195518.^[6] This conversion is rapid, with the T_{max} of the metabolite coinciding with that of the parent drug.^[6] Systemic exposures to THRX-195518 are approximately 4- to 6-fold higher than those of revefenacin based on AUC.^[6] While THRX-195518 is pharmacologically active, its potency at muscarinic receptors is lower than that of revefenacin.^[7] In vitro studies indicate that revefenacin is a substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), while its active metabolite is a substrate of Organic Anion Transporting Polypeptides (OATP)1B1 and OATP1B3.^[6]

Excretion

The terminal plasma elimination half-life of revefenacin and its active metabolite following once-daily dosing in COPD patients ranges from 23 to 58 hours.^[6] Following a single intravenous dose of radiolabeled revefenacin in healthy male subjects, approximately 54% of the radioactivity was recovered in feces and 27% in urine.^[8] This indicates that both renal and non-renal (likely hepatic) pathways contribute to the elimination of revefenacin and its metabolites.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of revefenacin and its major metabolite, THRX-195518, from clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Revefenacin (175 µg and 700 µg) in a Thorough QT Study^[9]

Parameter (Unit)	175 µg Revefenacin (Arithmetic Mean ± SD)	700 µg Revefenacin (Arithmetic Mean ± SD)
C _{max} (ng/mL)	0.0461 ± 0.0297	0.189 ± 0.098
T _{max} (hr)	0.25	0.25
AUC (ng·h/mL)	0.162 ± 0.118	0.583 ± 0.281

Table 2: Population Pharmacokinetic Predicted Steady-State Exposure of Revefenacin and THRX-195518 in COPD Patients[10]

Dose	Analyte	AUC _{0–24} (ng·h/mL)	C _{max} (ng/mL)
88 µg	Revefenacin	0.157	-
175 µg	Revefenacin	0.319	-
88 µg	THRX-195518	0.396	-
175 µg	THRX-195518	0.849	-

Experimental Protocols

Bioanalytical Methods

The quantification of revefenacin and its metabolite THRX-195518 in human plasma is performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. A summary of the bioanalytical methods used in clinical studies is provided in the FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 210598.[6]

- **Sample Preparation:** Typically involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the plasma matrix.
- **Chromatography:** Reversed-phase HPLC is used to separate the analytes from endogenous plasma components.
- **Detection:** A tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of revefenacin and its

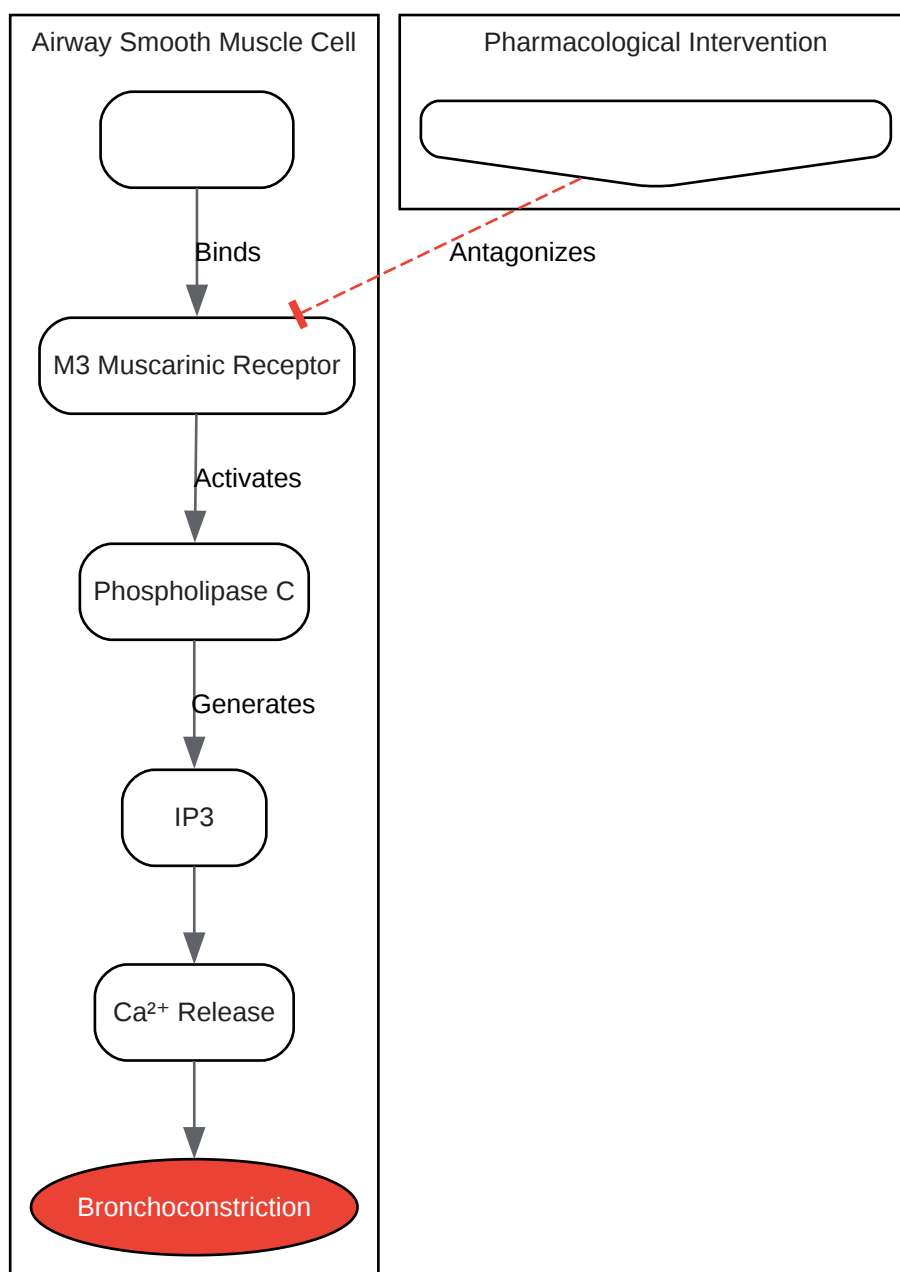
metabolite.

- Validation: The methods are validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, recovery, and stability.

Signaling Pathway and Experimental Workflow

Mechanism of Action: Muscarinic Receptor Antagonism

Revefenacin is a competitive antagonist at all five human muscarinic acetylcholine receptors (M1-M5).^[11] Its therapeutic effect in COPD is primarily mediated through antagonism of the M3 receptor on airway smooth muscle, leading to bronchodilation.^[2] Revefenacin exhibits kinetic selectivity for the M3 receptor over the M2 receptor, with a slower dissociation from the M3 receptor.

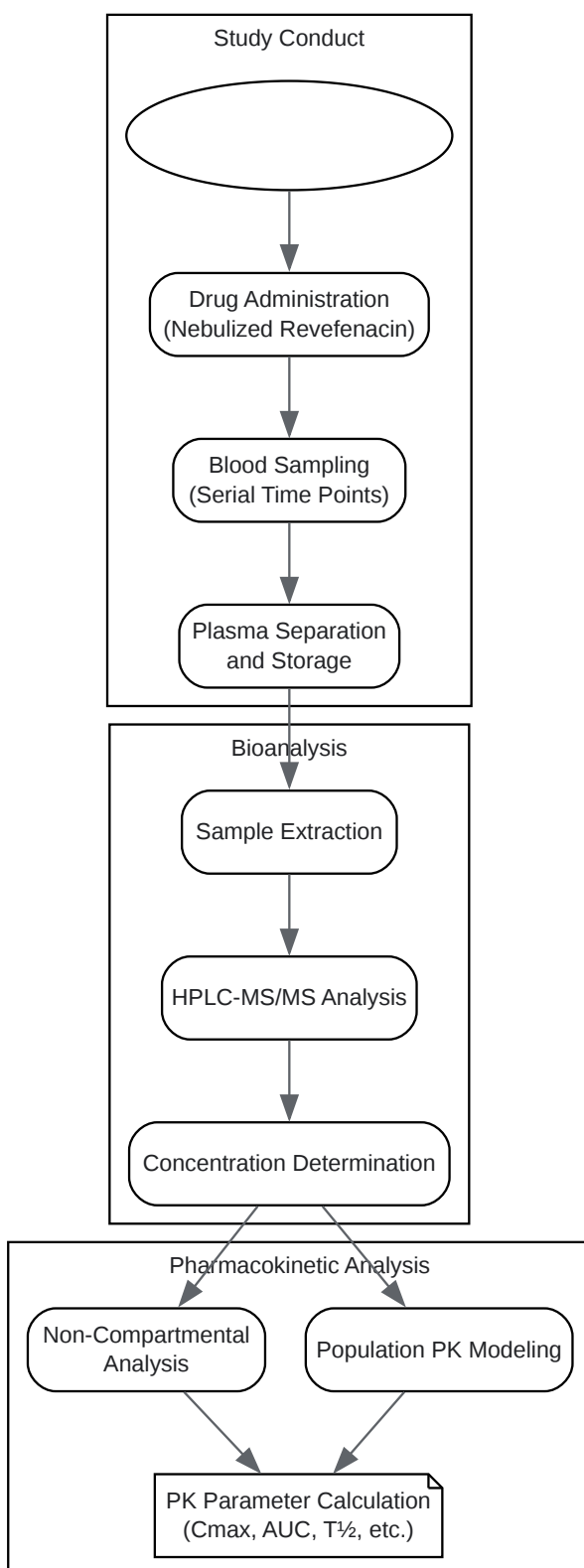


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Caption: Mechanism of action of revefenacin at the M3 muscarinic receptor.

Clinical Trial Workflow for Pharmacokinetic Assessment

The assessment of revefenacin's pharmacokinetics is a critical component of its clinical development program. A typical workflow for a pharmacokinetic study is outlined below.



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Caption: Workflow for a clinical pharmacokinetic study of revefenacin.

Conclusion

TD-4208 (revefenacin) possesses a pharmacokinetic profile suitable for a once-daily inhaled therapy for COPD. Its rapid absorption, extensive metabolism to a less potent metabolite, and long terminal half-life contribute to its sustained bronchodilatory effect with low systemic exposure, thereby minimizing the potential for systemic anticholinergic side effects. The data presented in this guide provide a comprehensive foundation for understanding the clinical pharmacology of this important therapeutic agent.

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